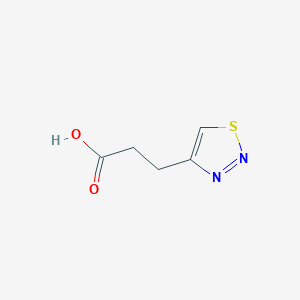
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxamide, N,N-diethyl-: Warfarin , is a potent anticoagulant that has been used for decades to prevent and treat thrombosis, embolism, and stroke. It is a synthetic compound that functions by inhibiting the synthesis of vitamin K-dependent clotting factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Warfarin is synthesized through a multi-step chemical process. The starting materials typically include 4-hydroxycoumarin and ethyl chloroformate . The reaction involves the formation of an ester intermediate, followed by a series of reactions including nitration , reduction , and alkylation to produce the final compound.
Industrial Production Methods
In industrial settings, the production of Warfarin involves large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound. The process is optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Warfarin undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : Often involves nucleophilic substitution reactions using reagents like alkyl halides .
Major Products Formed
Oxidation: : Can lead to the formation of quinones or carboxylic acids .
Reduction: : Results in the formation of alcohols or amines .
Substitution: : Produces alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Warfarin has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: : Employed in studies related to blood coagulation and vitamin K metabolism.
Medicine: : Widely used as an anticoagulant in the treatment and prevention of thrombotic disorders.
Industry: : Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase . This inhibition disrupts the cycle of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. The molecular targets involved include the clotting factors and the vitamin K cycle.
Vergleich Mit ähnlichen Verbindungen
Warfarin is often compared with other anticoagulants such as heparin , dabigatran , and rivaroxaban . While these compounds also prevent blood clotting, Warfarin is unique in its mechanism of action and its long history of use. Unlike newer anticoagulants, Warfarin requires regular monitoring of blood levels to ensure therapeutic efficacy and safety.
List of Similar Compounds
Heparin
Dabigatran
Rivaroxaban
Apixaban
Edoxaban
Eigenschaften
IUPAC Name |
N,N-diethyl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-15(4-2)14(16)12-9-11-7-5-6-8-13(11)17-10-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXPAPFWRWTDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232719 |
Source


|
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-14-7 |
Source


|
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)

